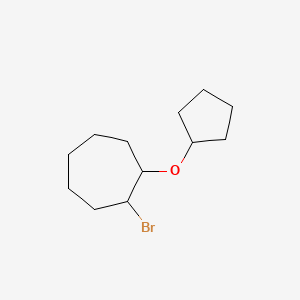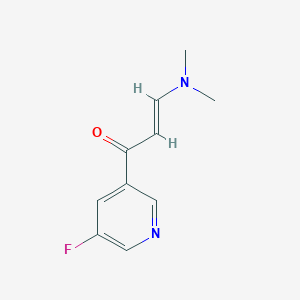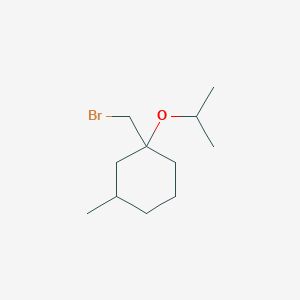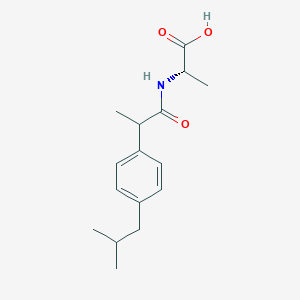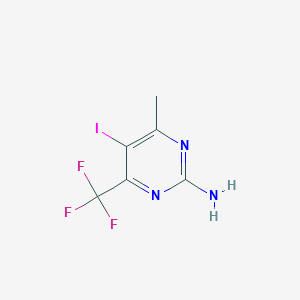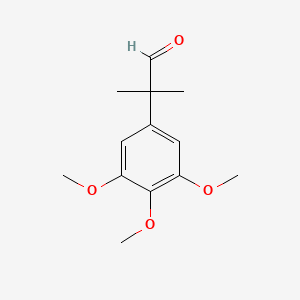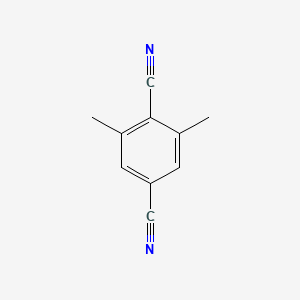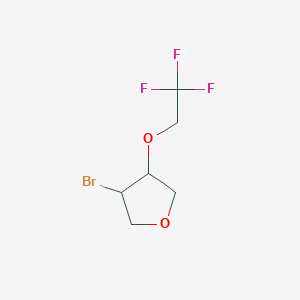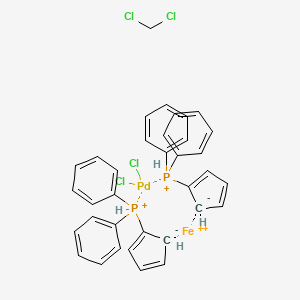
Pd(dppf)Cl2 DCM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Bis(diphenylphosphino)ferrocene dichloropalladium(II) complex with dichloromethane, commonly referred to as Pd(dppf)Cl2 DCM, is a palladium complex containing the bidentate ligand 1,1’-bis(diphenylphosphino)ferrocene. This compound is widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: Pd(dppf)Cl2 DCM can be synthesized by reacting 1,1’-bis(diphenylphosphino)ferrocene with a suitable nitrile complex of palladium dichloride. The general reaction is as follows :
[ \text{dppf} + \text{PdCl}_2(\text{RCN})_2 \rightarrow \text{(dppf)PdCl}_2 + 2 \text{RCN} ]
where RCN can be acetonitrile (CH3CN) or benzonitrile (C6H5CN).
Industrial Production Methods: In an industrial setting, the synthesis involves dissolving sodium palladium chloride in anhydrous ethanol and then adding this solution to a dichloromethane solution of 1,1’-bis(diphenylphosphino)ferrocene. The mixture is stirred at room temperature to yield the desired product .
化学反応の分析
Types of Reactions: Pd(dppf)Cl2 DCM is involved in various types of reactions, including:
- Oxidation
- Reduction
- Substitution
- Cross-coupling reactions such as Buchwald-Hartwig amination, Heck reaction, Suzuki-Miyaura coupling, and Stille coupling .
Common Reagents and Conditions: Common reagents used in these reactions include aryl halides, Grignard reagents, and boronic acids. Typical conditions involve the use of organic solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures .
Major Products: The major products formed from these reactions are often biaryls, aryl ethers, and lactams .
科学的研究の応用
Pd(dppf)Cl2 DCM has a wide range of applications in scientific research:
- Chemistry : It is extensively used as a catalyst in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds .
- Biology : It is used in the synthesis of biologically active molecules and pharmaceuticals .
- Medicine : It plays a role in the development of new drugs and therapeutic agents .
- Industry : It is employed in the production of fine chemicals and materials .
作用機序
The mechanism by which Pd(dppf)Cl2 DCM exerts its catalytic effects involves several key steps:
- Oxidative Addition : The palladium center inserts into a carbon-halogen bond.
- Transmetalation : The organic group is transferred from the nucleophile to the palladium center.
- Reductive Elimination : The final product is formed, and the palladium catalyst is regenerated .
類似化合物との比較
Similar Compounds:
- Pd(PPh3)4 : Tetrakis(triphenylphosphine)palladium(0)
- PdCl2(PPh3)2 : Dichlorobis(triphenylphosphine)palladium(II)
- Pd2(dba)3 : Tris(dibenzylideneacetone)dipalladium(0)
Uniqueness: Pd(dppf)Cl2 DCM is unique due to its high stability and efficiency in catalyzing a wide range of cross-coupling reactions. Its bidentate ligand, 1,1’-bis(diphenylphosphino)ferrocene, provides enhanced stability and reactivity compared to other palladium complexes .
特性
分子式 |
C35H32Cl4FeP2Pd+2 |
|---|---|
分子量 |
818.6 g/mol |
IUPAC名 |
cyclopenta-1,3-dien-1-yl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) |
InChI |
InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q2*-1;;;;2*+2 |
InChIキー |
SNRCKKQHDUIRIY-UHFFFAOYSA-N |
正規SMILES |
[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Pd]Cl.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



